molecular formula C7H9N3O B3356131 6-Amino-4-methyl-nicotinamide CAS No. 65169-39-3

6-Amino-4-methyl-nicotinamide

Cat. No.: B3356131
CAS No.: 65169-39-3
M. Wt: 151.17 g/mol
InChI Key: HTIMKIZUGLGOQT-UHFFFAOYSA-N
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Description

6-Amino-4-methyl-nicotinamide is a chemical compound with the molecular formula C7H9N3O It is a derivative of nicotinamide, which is a form of vitamin B3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-methyl-nicotinamide typically involves the following steps:

    Starting Material: The synthesis begins with 4-methyl-nicotinic acid.

    Amidation: The carboxylic acid group of 4-methyl-nicotinic acid is converted to an amide group using ammonia or an amine source under suitable conditions.

    Amination: The resulting 4-methyl-nicotinamide is then subjected to nitration followed by reduction to introduce the amino group at the 6-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-methyl-nicotinamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines and hydroxylamines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Amino-4-methyl-nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in cellular metabolism and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Amino-4-methyl-nicotinamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It acts as an inhibitor of NADP-dependent enzymes, such as glucose-6-phosphate dehydrogenase, leading to ATP depletion and increased reactive oxygen species levels.

    DNA Interaction: The compound can synergize with DNA-crosslinking agents like cisplatin, enhancing their cytotoxic effects on cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6-Aminonicotinamide: A closely related compound with similar enzyme inhibition properties.

    Nicotinamide: The parent compound, which is a form of vitamin B3 and has various biological roles.

    4-Methyl-nicotinamide: A precursor in the synthesis of 6-Amino-4-methyl-nicotinamide.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit NADP-dependent enzymes and synergize with DNA-crosslinking agents makes it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

6-amino-4-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-4-2-6(8)10-3-5(4)7(9)11/h2-3H,1H3,(H2,8,10)(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIMKIZUGLGOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901282844
Record name 6-Amino-4-methyl-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901282844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65169-39-3
Record name 6-Amino-4-methyl-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65169-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-4-methyl-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901282844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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